3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-10-4-3-5-11(8-10)9-20-15-16-12-6-7-19-13(12)14(18)17(15)2/h3-5,8H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVUQSCZIYIUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322633 | |
| Record name | 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869076-18-6 | |
| Record name | 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Actividad Biológica
3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, which include antiviral, anticancer, and antioxidant properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Properties
The anticancer activity of thienopyrimidine derivatives has been well documented. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines.
- Mechanisms of action include the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the modulation of signaling pathways involved in cell growth and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Analog A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Analog B | HeLa (Cervical) | 8.5 | Cell cycle arrest |
Antioxidant Activity
Antioxidant properties of thienopyrimidines are attributed to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that these compounds can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
Study on Tyrosinase Inhibition
A recent investigation into related compounds revealed their efficacy in inhibiting mushroom tyrosinase, an enzyme crucial in melanin production:
- Analog 1 showed an IC50 value of 1.12 µM, significantly outperforming standard inhibitors like kojic acid (IC50 = 24.09 µM).
- The study concluded that these compounds could be potential candidates for treating hyperpigmentation disorders due to their strong inhibitory effects on tyrosinase activity .
Cytotoxicity Assessment
In cytotoxicity tests conducted on B16F10 murine melanoma cells:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the 6,7-dihydrothieno[3,2-d]pyrimidin-4-one core but differ in substituents, leading to variations in activity and physicochemical properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
